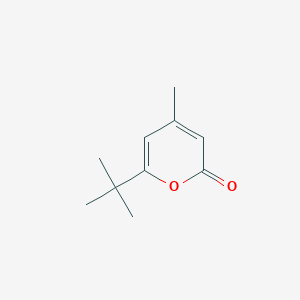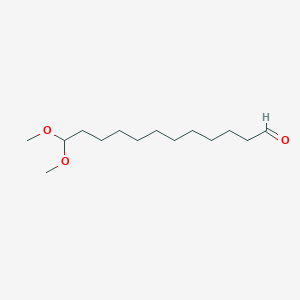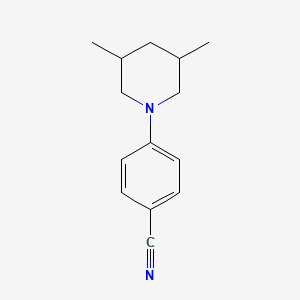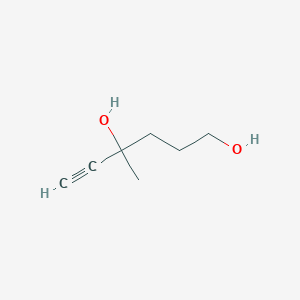![molecular formula C19H42N2O B14413843 N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine CAS No. 85688-09-1](/img/structure/B14413843.png)
N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine is an organic compound characterized by its unique structure, which includes a long alkyl chain with multiple methyl groups and a diamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine typically involves the reaction of 2,4,6-trimethyldecanol with a suitable amine precursor. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The diamine group can participate in nucleophilic substitution reactions with halides or other electrophiles, forming various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxides, ketones
Reduction: Reduced amine derivatives
Substitution: Substituted amine products
Applications De Recherche Scientifique
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diamine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The long alkyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine can be compared with other similar compounds, such as:
N-[3-(trimethoxysilyl)propyl]ethylenediamine: This compound has a similar diamine structure but includes a trimethoxysilyl group, making it useful for surface modification of materials.
N,N’-bis(3-aminopropyl)-1,3-propanediamine: Another diamine compound with a different alkyl chain structure, used in various chemical syntheses and applications.
The uniqueness of N’-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine lies in its specific alkyl chain configuration and the presence of multiple methyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
85688-09-1 |
|---|---|
Formule moléculaire |
C19H42N2O |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-5-6-9-17(2)14-18(3)15-19(4)16-22-13-8-12-21-11-7-10-20/h17-19,21H,5-16,20H2,1-4H3 |
Clé InChI |
HLDPTEWDRAWMRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CC(C)CC(C)COCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


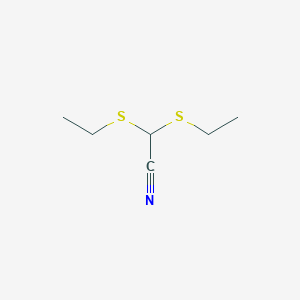
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
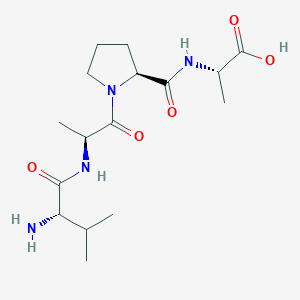
arsanium bromide](/img/structure/B14413822.png)
